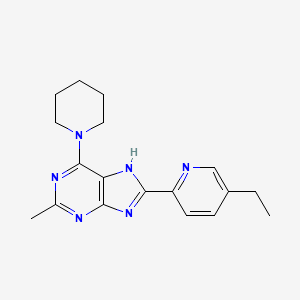

8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine

Description

8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted with a 5-ethylpyridinyl group at position 8, a methyl group at position 2, and a piperidinyl moiety at position 4. This compound belongs to the purine derivatives, a class of molecules with diverse biological activities and pharmaceutical applications. Its synthesis typically involves nucleophilic substitution reactions, such as amination of chloropurine intermediates with piperidine . The compound’s structural complexity and substitution pattern influence its physicochemical properties, including solubility, stability, and binding affinity to biological targets.

Key structural features include:

- Purine core: A bicyclic aromatic system that serves as a scaffold for functionalization.

- 5-Ethylpyridinyl group: Introduces steric bulk and modulates electronic properties.

Propriétés

Numéro CAS |

105823-94-7 |

|---|---|

Formule moléculaire |

C18H22N6 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine |

InChI |

InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23) |

Clé InChI |

QGXTYIONYZQPQR-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted purine derivatives.

Applications De Recherche Scientifique

Research indicates that compounds with similar structures to 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine exhibit significant biological activities, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Aminopurine | Amino group at C8 | Antiviral properties |

| 9-Ethyladenine | Ethyl group at C9 | Antitumor activity |

| 6-Methylpurine | Methyl group at C6 | Enzyme inhibition |

The unique combination of ethylpyridine and piperidine groups in 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine may confer distinct pharmacological properties not observed in other similar compounds.

Pharmacology

The compound has been explored for its potential pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases. Its structural similarity to known bioactive purines suggests that it may interact with specific enzymes or receptors involved in disease pathways.

Antiviral and Antitumor Research

Given the antiviral and antitumor activities observed in structurally related compounds, research is ongoing to evaluate the efficacy of 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine against viral infections and cancer cell lines.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have shown that purine derivatives can act as effective inhibitors for various enzymes, including kinases and phosphatases. The potential for 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine to inhibit specific enzymes warrants further investigation.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of purine derivatives found that compounds similar to 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine demonstrated significant inhibitory effects on viral replication in vitro. The mechanism of action was attributed to the compound's ability to interfere with viral polymerase activity.

Case Study 2: Antitumor Efficacy

In another study, researchers evaluated the antitumor efficacy of various purine derivatives, including those structurally related to 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine. Results indicated that these compounds induced apoptosis in cancer cell lines through activation of caspase pathways.

Mécanisme D'action

The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Key Observations :

- Pteridinone derivatives (similarity 0.71) share a partially saturated bicyclic system but lack the purine aromaticity, which may reduce π-π stacking interactions in biological systems .

- Pyrimidine analog (similarity 0.65) has a monocyclic structure, limiting its conformational rigidity compared to purines .

Physicochemical Properties

Computational data for 8-(piperidin-1-yl)-7H-purin-6-amine (a structural analog) reveal:

- Molecular weight : 218.26 g/mol

- LogP (XLogP3) : 1.1 (indicating moderate lipophilicity)

Functional Group Impact on Bioactivity

- Piperidinyl group : Present in both the target compound and 7-allyl-6-(piperidin-1-yl)-7H-purine (95) , this moiety is associated with improved pharmacokinetic profiles in CNS-targeting drugs .

- Ethylpyridinyl group: Unique to the target compound, this substituent may enhance binding to kinases or adenosine receptors due to its aromatic and hydrophobic character.

Research Challenges and Limitations

- Synthetic hurdles : Allylation at position 8 (as attempted in 7,8-diallyl-6-(piperidin-1-yl)-7H-purine (103) ) often leads to double-bond migration byproducts, requiring precise stoichiometric control .

- Data discrepancies : Melting point mismatches in related compounds (e.g., compound 33 in ) highlight the need for rigorous experimental validation .

Activité Biologique

The compound 8-(5-ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 272.35 g/mol. Its structure includes a purine base with substituents that may influence its biological activity.

Research indicates that compounds similar to 8-(5-ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine may interact with various biological targets:

- Adenosine Receptors : Purine derivatives often exhibit affinity for adenosine receptors (A1, A2A, A2B, A3). These receptors are involved in numerous physiological processes, including neurotransmission and immune responses.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of purine derivatives. For instance, compounds with structural similarities have shown:

- Induction of Apoptosis : They can trigger programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain derivatives have been reported to cause G1 or G2/M phase arrest in cancer cells, inhibiting their proliferation.

Table 1: Summary of Biological Activities

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various purine derivatives, including those structurally related to our compound. Results indicated significant cytotoxic effects against prostate and breast cancer cell lines, attributed to apoptosis induction and cell cycle disruption . -

Mechanistic Insights :

Another research article focused on the interaction of purine derivatives with adenosine receptors. The findings suggested that the binding affinity of these compounds could modulate immune responses, providing a dual mechanism for therapeutic applications in oncology and immunology .

Q & A

Q. What standard synthetic routes are employed to introduce the piperidin-1-yl group at the 6-position of purine derivatives?

The piperidin-1-yl group is typically introduced via nucleophilic substitution. For example, refluxing 7-allyl-6-chloro-7H-purine with excess piperidine in water for 24 hours achieves substitution at the 6-position, yielding 7-allyl-6-(piperidin-1-yl)-7H-purine with a 92% yield. Extraction with dichloromethane (DCM) and drying with MgSO₄ are critical for purity .

Q. How is the 8-position of 7H-purine derivatives functionalized with heteroaromatic groups like pyridinyl?

C-8 functionalization often involves lithiation followed by organometallic reactions. For instance, allylmagnesium bromide can be used to introduce allyl groups at C-8. However, stoichiometry and reaction time must be optimized to minimize side products (e.g., double bond migration). Trials with 1.00–3.00 equivalents of allylmagnesium bromide at 0°C for 20 minutes to 6 hours have been explored .

Q. What analytical techniques are used to confirm the structure of C-8-substituted purines?

Advanced NMR techniques, such as ¹³C DEPT and HSQC, are essential for unambiguous structural confirmation. These methods resolve carbon-proton correlations and differentiate between allyl isomers, particularly when double bond migration occurs during synthesis .

Advanced Research Questions

Q. What challenges arise in achieving regioselective C-8 allylation of 7H-purines, and how can they be mitigated?

Regioselectivity is compromised by competing double bond migration during allylation. For example, using allylmagnesium bromide on 7-allyl-6-(piperidin-1-yl)-7H-purine produces mixtures of the desired 7,8-diallyl product and isomers with migrated allyl groups. Optimizing reaction temperature (e.g., 0°C), reagent stoichiometry (≤2.00 equivalents), and shorter reaction times (≤1 hour) can reduce side reactions .

Q. How can ring-closing metathesis (RCM) be applied to synthesize bicyclic systems from allylated purines?

RCM with Grubbs catalysts enables cyclization of 7,8-diallylpurines. For example, 7,8-diallyl-6-(piperidin-1-yl)-7H-purine undergoes RCM to form 6,9-dihydropyrido[1,2-e]purine derivatives. However, steric hindrance from the piperidinyl group may necessitate catalyst screening (e.g., Grubbs II vs. Hoveyda-Grubbs) .

Q. How should reaction conditions be optimized when scaling up C-8 functionalization?

Key parameters include:

- Temperature : Maintain 0°C to suppress side reactions.

- Solvent : Use anhydrous THF for organomagnesium reactions.

- Workup : Sequential DCM extraction and water washing to remove unreacted piperidine or magnesium salts .

Q. How can crystallographic methods like SHELX refine the structure of purine derivatives?

SHELXL is widely used for small-molecule refinement. For purines, high-resolution X-ray data (≤1.0 Å) and twinning correction may be required due to planar heterocyclic systems. SHELXPRO can interface with macromolecular data if the compound forms co-crystals with proteins .

Methodological and Data Analysis Questions

Q. How do hydrogenation methods influence the synthesis of piperidinyl-containing intermediates?

Pyridine-to-piperidine reduction often employs PtO₂ or Pd/C under H₂. For example, hydrogenating methyl 2-vinylpyridine-6-carboxylate with PtO₂ yields 2-ethylpiperidine-6-carboxylate. Catalyst choice and pressure (1–3 atm) affect selectivity and yield .

Q. How can researchers resolve contradictions in reaction outcomes when varying reagent stoichiometry?

Systematic Design of Experiments (DoE) is recommended. For instance, in C-8 allylation, varying allylmagnesium bromide equivalents (1.00–3.00) revealed that ≤2.00 equivalents minimize isomerization. Reaction monitoring via TLC or in situ NMR can identify optimal conditions .

Q. What strategies ensure purity in multi-step purine syntheses?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).

- Crystallization : Recrystallize intermediates from H₂O/DCM mixtures to remove polar impurities.

- Spectroscopic tracking : Monitor functional groups via IR (e.g., C=O at 1689 cm⁻¹) and ¹H NMR (allyl protons at δ 5.0–6.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.